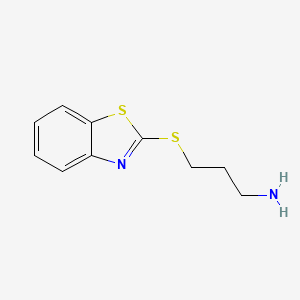
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine typically involves the reaction of 2-aminobenzothiazole with a suitable alkylating agent. One common method is the reaction of 2-aminobenzothiazole with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
化学反应分析
Types of Reactions
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
作用机制
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-propanamine.
Benzothiazole-2-thiol: Another benzothiazole derivative with similar biological activities.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: A compound with potential anticancer properties.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with enhanced properties.
属性
CAS 编号 |
101774-85-0 |
|---|---|
分子式 |
C10H12N2S2 |
分子量 |
224.34 |
IUPAC 名称 |
3-(1,3-benzothiazol-2-ylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C10H12N2S2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7,11H2 |
InChI 键 |
VIXQCOUAQGECCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCN |
同义词 |
Benzothiazole, 2-(3-aminopropylthio)- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















